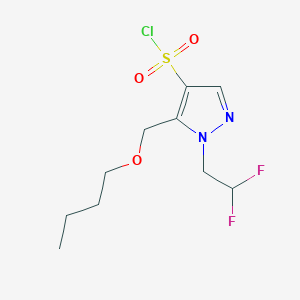
5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
描述
5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural features, including a pyrazole ring substituted with butoxymethyl and difluoroethyl groups, and a sulfonyl chloride functional group
属性
IUPAC Name |
5-(butoxymethyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O3S/c1-2-3-4-18-7-8-9(19(11,16)17)5-14-15(8)6-10(12)13/h5,10H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOHLGNKAXOKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CC(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Butoxymethyl and Difluoroethyl Groups: The pyrazole ring is then functionalized with butoxymethyl and difluoroethyl groups. This can be accomplished through nucleophilic substitution reactions using suitable alkylating agents.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically achieved by reacting the functionalized pyrazole with chlorosulfonic acid or other sulfonyl chloride reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the difluoroethyl group.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Hydrolysis reactions are usually performed in aqueous acidic or basic conditions.
Major Products
Sulfonamides: Formed through nucleophilic substitution.
Sulfonic Acids: Resulting from hydrolysis of the sulfonyl chloride group.
Oxidized or Reduced Pyrazole Derivatives: Depending on the specific reaction conditions and reagents used.
科学研究应用
5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is largely dependent on its interactions with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to covalent modification and inhibition of their activity. The difluoroethyl group may enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake. Additionally, the pyrazole ring can engage in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
相似化合物的比较
Similar Compounds
2-[18F]Fluoroethyl tosylate: Used in positron emission tomography (PET) imaging.
2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride: Another difluoroethyl-containing compound with potential biological applications.
Uniqueness
5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both butoxymethyl and difluoroethyl groups, along with the sulfonyl chloride moiety, makes it a versatile compound for chemical modifications and biological studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


